molecular formula C5H15O8P B14653312 2,2-Bis(hydroxymethyl)propane-1,3-diol;phosphoric acid CAS No. 52502-92-8

2,2-Bis(hydroxymethyl)propane-1,3-diol;phosphoric acid

Cat. No.: B14653312
CAS No.: 52502-92-8
M. Wt: 234.14 g/mol
InChI Key: BWCQUVUKWGCJCE-UHFFFAOYSA-N
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Description

. It is a quaternary alcohol with four hydroxyl groups, making it a versatile compound in various chemical applications. Phosphoric acid, on the other hand, is a mineral acid with the formula H3PO4. When combined, these compounds form a unique substance with significant industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentaerythritol is typically synthesized through the condensation of formaldehyde and acetaldehyde in the presence of a basic catalyst such as sodium hydroxide or calcium hydroxide . The reaction involves multiple steps, including the formation of intermediate compounds, which are then further reacted to produce pentaerythritol.

Industrial Production Methods

In industrial settings, the production of pentaerythritol involves the use of formaldehyde and acetaldehyde under controlled conditions. The reaction is carried out in large reactors, and the product is purified through crystallization and filtration processes . The use of calcium hydroxide as a catalyst requires additional steps for neutralization and removal of calcium salts.

Scientific Research Applications

Chemistry

Pentaerythritol is used as a building block for the synthesis of polyfunctionalized compounds, including polyesters, polyurethanes, and alkyd resins . It serves as a precursor for the production of flame retardants and plasticizers.

Biology and Medicine

In biological research, pentaerythritol derivatives are studied for their potential use in drug delivery systems and as stabilizers for pharmaceuticals . Its biocompatibility and low toxicity make it suitable for medical applications.

Industry

Industrially, pentaerythritol is used in the manufacture of explosives, lubricants, and adhesives . Its ability to form stable complexes with metals makes it valuable in various industrial processes.

Mechanism of Action

The mechanism of action of pentaerythritol and its derivatives involves the formation of stable complexes with other molecules through hydrogen bonding and esterification . These interactions enable the compound to act as a stabilizer, plasticizer, or flame retardant, depending on the application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentaerythritol’s unique structure with four hydroxyl groups allows it to form a wide range of derivatives and complexes, making it more versatile than similar compounds . Its stability and reactivity make it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

52502-92-8

Molecular Formula

C5H15O8P

Molecular Weight

234.14 g/mol

IUPAC Name

2,2-bis(hydroxymethyl)propane-1,3-diol;phosphoric acid

InChI

InChI=1S/C5H12O4.H3O4P/c6-1-5(2-7,3-8)4-9;1-5(2,3)4/h6-9H,1-4H2;(H3,1,2,3,4)

InChI Key

BWCQUVUKWGCJCE-UHFFFAOYSA-N

Canonical SMILES

C(C(CO)(CO)CO)O.OP(=O)(O)O

Origin of Product

United States

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